molecular formula C5H4Cl2N2O B031286 4,5-Dichloro-2-methylpyridazin-3(2h)-one CAS No. 933-76-6

4,5-Dichloro-2-methylpyridazin-3(2h)-one

Cat. No. B031286
M. Wt: 179 g/mol
InChI Key: ACKBTCUMGAHRIE-UHFFFAOYSA-N
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Patent
US08946225B2

Procedure details

25 g (151 mmoles) of 4,5-dichloropyridazinone are placed in a stainless steel reactor in the presence of 25.13 g (181 mmoles) K2CO3, 1 g (3.03 mmoles) of tetrabutylammonium bromide and 14.2 mL (227 mmoles) of iodomethane in 150 mL acetonitrile. The reaction medium is agitated for 4 h at 115° C. then filtered. The filtrate is concentrated to dryness then solubilized in AcOEt and washed in acid water (pH 1), then with NaCl-saturated water. After drying over Na2SO4, the organic phases are evaporated and the residue obtained is purified by silica gel flash chromatography (CH2Cl2). 19.1 g of intermediate 3a are thus obtained in the form of a yellow solid (yield 70%). TLC silica gel 60 F 254 Merck, petroleum ether-AcOEt: 70:30, Rf=0.48.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
25.13 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:9])[NH:4][N:5]=[CH:6][C:7]=1[Cl:8].[C:10]([O-])([O-])=O.[K+].[K+].IC>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C>[Cl:1][C:2]1[C:3](=[O:9])[N:4]([CH3:10])[N:5]=[CH:6][C:7]=1[Cl:8] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C(NN=CC1Cl)=O
Name
Quantity
25.13 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
14.2 mL
Type
reactant
Smiles
IC
Name
Quantity
1 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
The reaction medium is agitated for 4 h at 115° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness
WASH
Type
WASH
Details
washed in acid water (pH 1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
the organic phases are evaporated
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by silica gel flash chromatography (CH2Cl2)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(N(N=CC1Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: CALCULATEDPERCENTYIELD 70.7%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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